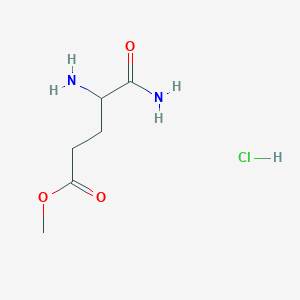
Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Übersicht
Beschreibung
“Methyl 4,5-diamino-5-oxopentanoate hydrochloride” is a chemical compound with the CAS Number: 257288-44-1 . It has a molecular weight of 196.63 and its IUPAC name is methyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “Methyl 4,5-diamino-5-oxopentanoate hydrochloride” is 1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H/t4-;/m0./s1 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Electrosynthesis
Methyl 4,5-diamino-5-oxopentanoate hydrochloride, through its related compound 5-amino-4-oxopentanoic acid hydrochloride, has been studied in the field of electrosynthesis. The electroreduction of methyl 5-nitro-4-oxopentanate was explored to study the yield and quality of 5-amino-4-oxopentanoic acid hydrochloride, highlighting its potential applications in electrochemical processes (Konarev, Lukyanets, & Negrimovskii, 2007).
Synthesis Processes
In another study, 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, was synthesized from levulinic acid, demonstrating the chemical pathways and potential applications in organic synthesis and chemical engineering (Yuan, 2006).
Metabolic Studies
The metabolism of related compounds, like 4-methyl-2-oxopentanoate, has been studied in the context of pancreatic islets. Such research sheds light on cellular metabolism and can have implications in understanding metabolic diseases (Hutton, Sener, & Malaisse, 1979).
Chemical Reactions
Research into the chemical reactions involving compounds like Methyl 4,5-diaminopentanoate, which undergoes competitive intramolecular aminolysis, contributes to a deeper understanding of chemical kinetics and reaction mechanisms (Patterson, Depree, Zender, & Morris, 1994).
Chemical Synthesis
The synthesis of related compounds, such as 4-OXO-5-aminopentanoic acid hydrochloride, further expands the application in chemical synthesis, providing insights into new synthetic routes and methodologies (Zav’yalov & Zavozin, 1987).
Enzymatic Methods
In the field of biochemistry, enzymatic methods have been explored for determining compounds like 4-methyl-2-oxopentanoate in plasma, highlighting its significance in clinical chemistry and diagnostics (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
methyl 4,5-diamino-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYPWQHBLMCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-diamino-5-oxopentanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B1431312.png)
![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)
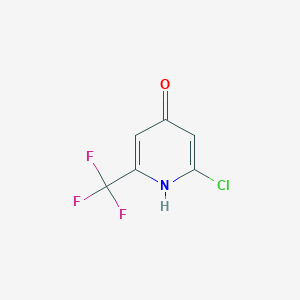
![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B1431318.png)
![1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one](/img/structure/B1431319.png)
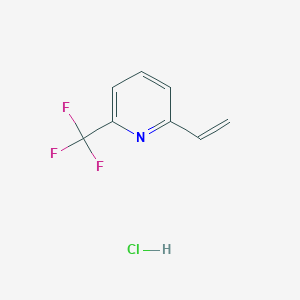
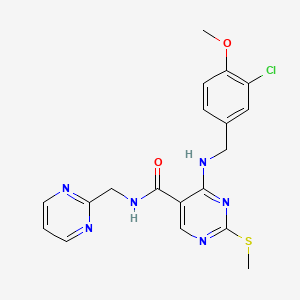
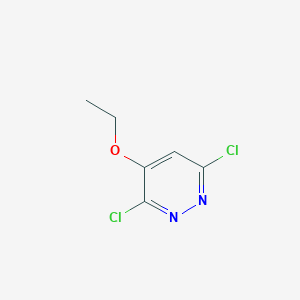
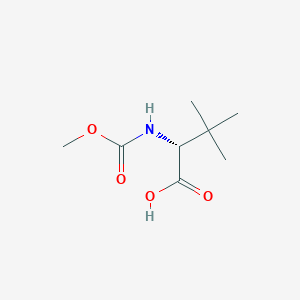
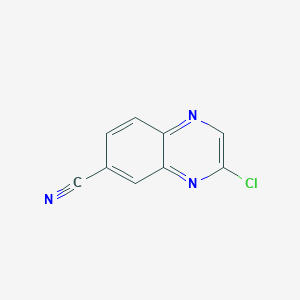
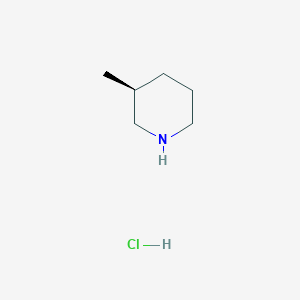
![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1431331.png)
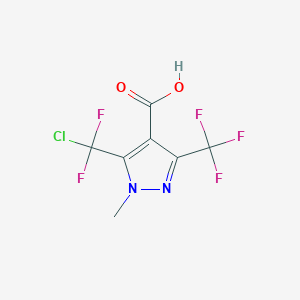
![1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1431334.png)